molecular formula C8H9Cl3O3 B14501395 Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate CAS No. 63093-78-7

Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate

Cat. No.: B14501395
CAS No.: 63093-78-7
M. Wt: 259.5 g/mol
InChI Key: ORKYVIFQXHPPHN-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C8H9Cl3O3 It is known for its unique structure, which includes an ethyl ester group, an acetyl group, and three chlorine atoms attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at a controlled temperature to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated derivatives .

Scientific Research Applications

Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetyl-4-chlorobut-2-enoate
  • Ethyl 2-acetyl-4,4-dichlorobut-2-enoate
  • Ethyl 2-acetyl-4,4,4-tribromobut-2-enoate

Uniqueness

Ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of three chlorine atoms, which impart distinct chemical properties compared to its analogs.

Properties

CAS No.

63093-78-7

Molecular Formula

C8H9Cl3O3

Molecular Weight

259.5 g/mol

IUPAC Name

ethyl 2-acetyl-4,4,4-trichlorobut-2-enoate

InChI

InChI=1S/C8H9Cl3O3/c1-3-14-7(13)6(5(2)12)4-8(9,10)11/h4H,3H2,1-2H3

InChI Key

ORKYVIFQXHPPHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C

Origin of Product

United States

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